2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Description
2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds incorporating various moieties, such as thiazole, pyrimidine, and pyrazole, due to their significant biological activities. For instance, studies have demonstrated the synthesis of new heterocycles incorporating the antipyrine moiety, showcasing the antimicrobial potential of these compounds (Bondock, Rabie, Etman, & Fadda, 2008). Such synthetic strategies often involve key intermediates, enabling the formation of compounds with potential as antimicrobial agents. Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics has been explored, indicating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Biological Activities
The antimicrobial and antitumor activities of synthesized heterocyclic compounds have been a significant focus. For example, compounds with a thiazole moiety have shown promising antimicrobial properties against various pathogens. Research into the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidin-6-yl derivatives and related compounds has revealed potential antimicrobial and antitumor activities, highlighting the importance of structural modifications in enhancing biological efficacy (Albratty, El-Sharkawy, & Alam, 2017). Additionally, the exploration of thieno[2,3‐d]pyrimidines in synthesizing antitumor and antioxidant agents has indicated specific derivatives' significant inhibitory effects on cancer cell lines (Aly, Brown, Ramadan, Gamal‐Eldeen, Abdel‐Aziz, Abuo-Rahma, & Radwan, 2010).
Properties
IUPAC Name |
2-cyclopentyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)13(14(20)18(9)15)17-12(19)7-11-5-3-4-6-11/h8,11H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJDCHFONIUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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